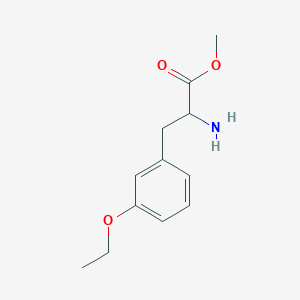Methyl 2-amino-3-(3-ethoxyphenyl)propanoate
CAS No.:
Cat. No.: VC16203222
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | methyl 2-amino-3-(3-ethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C12H17NO3/c1-3-16-10-6-4-5-9(7-10)8-11(13)12(14)15-2/h4-7,11H,3,8,13H2,1-2H3 |
| Standard InChI Key | WNJDHAYKJUYHFX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)CC(C(=O)OC)N |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Architecture
The compound features a phenyl ring substituted with an ethoxy group (-OCH2CH3) at the meta position (C3), connected to a propanoate ester. The amino group (-NH2) at the C2 position introduces chirality, making stereochemical control critical during synthesis. Its molecular formula is C12H17NO3, with a molecular weight of 223.27 g/mol.
Stereochemical Considerations
Chiral analogs, such as (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate (CAS 255849-24-2), demonstrate the importance of enantiomeric purity in biological activity . For the ethoxy variant, resolution techniques like chiral chromatography or asymmetric synthesis would be required to isolate the desired enantiomer.
Synthetic Pathways and Optimization
Esterification of Amino Acid Precursors
A common route for analogous compounds involves esterifying the corresponding amino acid. For example, methyl 2-amino-3-(4-hydroxyphenyl)propanoate is synthesized via esterification of L-tyrosine using methanol and Dowex H+/NaI, yielding a 75% efficiency. Adapting this method, 3-ethoxy-L-phenylalanine could be esterified under acidic conditions (e.g., HCl in methanol) to produce the target compound.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group, as seen in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate , protects the amino group during synthesis. Subsequent deprotection with trifluoroacetic acid would yield the free amine.
Alkylation of Phenolic Intermediates
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate (CAS 162536-44-9) is synthesized using thionyl chloride in methanol . Introducing an ethoxy group would require alkylation of the phenolic -OH with ethyl bromide or iodide in the presence of a base (e.g., K2CO3).
Physicochemical Properties
Solubility and Stability
Analogous compounds, such as methyl 2-amino-3-(4-methoxyphenyl)propanoate (CAS 7479-01-8), exhibit moderate solubility in polar solvents like methanol and DMSO . The ethoxy group’s larger size may reduce solubility compared to methoxy analogs due to increased hydrophobicity.
Thermal Stability
Thermogravimetric analysis (TGA) of similar esters shows decomposition temperatures above 150°C, suggesting stability under standard storage conditions.
Spectroscopic Characterization
-
$^1$H NMR: Expected signals include a triplet for the ethoxy -OCH2CH3 (δ 1.35 ppm, 3H; δ 3.45 ppm, 2H), aromatic protons (δ 6.7–7.2 ppm), and the ester methyl group (δ 3.65 ppm).
-
$^{13}$C NMR: Key peaks include the ester carbonyl (δ 173–175 ppm), ethoxy carbons (δ 63–70 ppm), and aromatic carbons (δ 110–160 ppm).
Applications in Pharmaceutical Research
Intermediate in Peptide Synthesis
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a tyrosine analog used in antimycobacterial agents. The ethoxy variant could enhance metabolic stability by reducing oxidative deamination, a common limitation of phenolic drugs.
Chiral Building Blocks
(R)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride (CAS n/a) serves as a precursor for bioactive molecules. The ethoxy derivative’s chirality makes it valuable for asymmetric synthesis of receptor-targeted therapeutics.
Comparative Analysis with Structural Analogs
The ethoxy group’s electron-donating nature (-OCH2CH3) may alter electronic properties compared to methoxy (-OCH3) or hydroxyl (-OH) analogs, impacting binding affinity in drug-receptor interactions .
Challenges and Future Directions
Synthetic Yield Optimization
Current methods for analogs achieve 70–80% yields . Transitioning from methoxy to ethoxy may require adjusted stoichiometry in alkylation steps to mitigate steric hindrance.
Biological Activity Profiling
While tyrosine analogs show antimycobacterial activity, the ethoxy variant’s efficacy against resistant strains remains untested. In vitro assays against Mycobacterium tuberculosis H37Rv are recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume